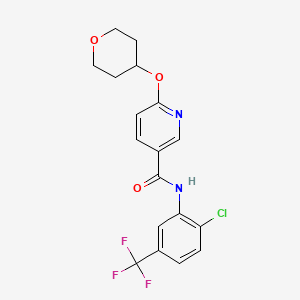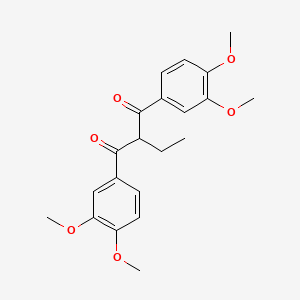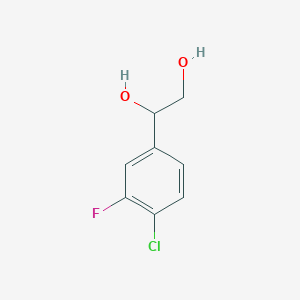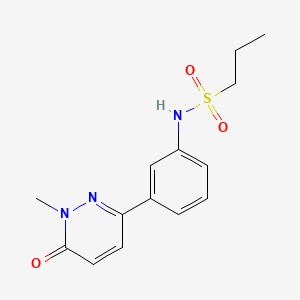
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3 and its molecular weight is 400.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity and Synthesis
- Synthesis and Herbicidal Activity : Research has shown that derivatives of nicotinamide, including compounds related to the chemical structure , have been synthesized and tested for their herbicidal activity. For example, some N-(arylmethoxy)-2-chloronicotinamides exhibited excellent herbicidal activity against various plants, such as bentgrass and duckweed, indicating the potential of these compounds in developing new herbicides. This suggests that similar compounds, including N-(2-chloro-5-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, could also possess significant herbicidal properties (Chen Yu et al., 2021).
Biological Activities and Molecular Interactions
- Biological Activity of Nicotinamide Derivatives : The exploration of nicotinamide derivatives extends to understanding their biological activities against various organisms. Studies have examined the utilization of nicotinamide derivatives by mammals, insects, and bacteria, shedding light on their potential therapeutic and agrochemical applications. For instance, specific derivatives have shown activity against pellagra and have been involved in the mammalian NAD+ salvage pathway, indicating the broad biological significance of these compounds (P. Ellinger, G. Fraenkel, M. Abdel Kader, 1947).
Chemical Properties and Structural Analysis
- Structural Analysis and Chemical Properties : Detailed structural analysis and chemical property studies have been conducted on nicotinamide and its derivatives. These studies include vibrational spectroscopic analysis, quantum chemical studies, and structural determinations through crystallography. Such research helps elucidate the molecular structure, stability, electronic transitions, and reactive sites of nicotinamide derivatives, providing insights into their chemical behavior and interactions with biological targets. For example, research on the vibrational spectroscopic and quantum chemical properties of N-phenyl-3-pyridinecarboxamide has contributed to understanding the bioactivity and nonlinear optical properties of nicotinamide derivatives (S. Premkumar et al., 2016).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-14-3-2-12(18(20,21)22)9-15(14)24-17(25)11-1-4-16(23-10-11)27-13-5-7-26-8-6-13/h1-4,9-10,13H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZKRBXADBYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)


![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)
![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)


![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)
